(4E)-4-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Description
(4E)-4-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a furan ring, a nitrophenyl group, and an oxazole ring
Properties
IUPAC Name |
(4E)-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-13-3-6-15(7-4-13)21-23-18(22(25)29-21)12-16-8-10-20(28-16)17-9-5-14(2)11-19(17)24(26)27/h3-12H,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAOGORBYJVHJE-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=C(C=C4)C)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)C)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium methoxide, piperidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-4-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (4E)-4-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Poly-L-lactic acid: A synthetic polymer used in medical applications.
Uniqueness
(4E)-4-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
